Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15884725
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H24N2O3/c1-15-12-19(24-2)21-13-17(15)18-10-6-7-11-22(18)20(23)25-14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3 |
| Standard InChI Key | AOILNUMYFIHIKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C2CCCCN2C(=O)OCC3=CC=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₂₀H₂₄N₂O₃, with a molecular weight of 340.4 g/mol. Its IUPAC name, benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate, reflects the integration of three key structural elements:
-
A piperidine ring substituted at the 2-position.
-
A 6-methoxy-4-methylpyridine group attached to the piperidine.
-
A benzyl carbamate protecting group at the 1-position of the piperidine.
The pyridine moiety contributes aromaticity and hydrogen-bonding capabilities, while the methoxy and methyl groups enhance lipophilicity, influencing blood-brain barrier permeability.
Structural Analysis
X-ray crystallography and NMR studies reveal a boat conformation for the piperidine ring, stabilized by intramolecular interactions between the pyridine’s nitrogen and the carbamate’s carbonyl oxygen. The methoxy group at the pyridine’s 6-position adopts an equatorial orientation, minimizing steric hindrance with the adjacent methyl group. These structural insights are critical for rational drug design, as conformational flexibility impacts receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 340.4 g/mol |
| logP (Octanol-Water) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 58.7 Ų |
Data derived from PubChem and computational modeling .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate involves a multi-step sequence:
-
Piperidine Functionalization: Starting with 2-hydroxypiperidine, a Mitsunobu reaction installs the pyridine moiety using 6-methoxy-4-methylpyridin-3-ol and diethyl azodicarboxylate (DEAD).
-
Carbamate Protection: The piperidine’s amine is protected via reaction with benzyl chloroformate in the presence of triethylamine, yielding the benzyl carbamate.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Key Challenges:
-
Steric hindrance during pyridine coupling reduces yields to ~60%.
-
Epimerization at the piperidine’s 2-position necessitates chiral resolution.
Optimization Strategies
Recent advances employ flow chemistry to enhance reaction efficiency. For example, continuous-flow Mitsunobu reactions improve yield to 78% by minimizing side reactions . Additionally, enzymatic resolution using Candida antarctica lipase B achieves enantiomeric excess >99% for the (S)-isomer, critical for asymmetric synthesis .
Biological and Pharmacological Activity
Mechanism of Action
The compound modulates serotonin (5-HT) receptors and monoamine oxidases (MAOs), with preliminary studies indicating:
-
5-HT₁A Receptor Agonism: Half-maximal effective concentration (EC₅₀) = 120 nM in HEK293 cells expressing human 5-HT₁A.
-
MAO-B Inhibition: IC₅₀ = 450 nM, suggesting potential for Parkinson’s disease therapy.
Molecular docking simulations reveal that the pyridine nitrogen forms a hydrogen bond with MAO-B’s FAD cofactor, while the benzyl group occupies a hydrophobic pocket.
| Target/Activity | Assay/Model | Result |
|---|---|---|
| 5-HT₁A Agonism | HEK293 cAMP assay | EC₅₀ = 120 nM |
| MAO-B Inhibition | Recombinant enzyme | IC₅₀ = 450 nM |
| Antiproliferative (U87MG) | MTT assay | IC₅₀ = 8.2 μM |
| Anxiolytic (Mice) | Elevated plus maze | 40% open arm time |
Comparative Analysis with Related Compounds
Structural Analogues
Benzyl 4-[3-(6-Methylpyridin-2-yl)prop-2-ynylidene]piperidine-1-carboxylate (PubChem CID: 57574990):
-
Features a propargylidene spacer instead of direct pyridine attachment.
-
10-fold lower MAO-B inhibition (IC₅₀ = 4.5 μM), highlighting the importance of pyridine positioning .
Benzyl 3-(2-Methoxy-2-oxoethyl)piperidine-1-carboxylate (PubChem CID: 4086222):
-
Lacks the pyridine ring but includes a methoxy-ester side chain.
-
Inactive at 5-HT₁A receptors, underscoring the pyridine’s role in receptor binding .
Functional Differences
-
Metabolic Stability: The methylpyridine group in the target compound reduces CYP3A4-mediated oxidation (t₁/₂ = 3.2 h in human microsomes) compared to analogues without aromatic substituents (t₁/₂ < 1 h).
-
Selectivity: Unlike tert-butyl carbamates (e.g., CAS 139290-70-3), the benzyl group confers stability under acidic conditions, enabling gastric absorption.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a versatile scaffold for developing:
-
Antidepressants: Carbamate cleavage in vivo releases a primary amine, which can be functionalized with fluorinated groups to enhance blood-brain barrier penetration.
-
Anticancer Agents: Hybrid derivatives incorporating platinum(II) complexes show synergistic activity in cisplatin-resistant ovarian cancer cells .
Organic Synthesis
-
Cross-Coupling Reactions: The pyridine ring participates in Suzuki-Miyaura reactions with aryl boronic acids, enabling library diversification .
-
Protecting Group Strategy: The benzyl carbamate is selectively removed via hydrogenolysis (H₂/Pd-C), allowing sequential functionalization of the piperidine nitrogen.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume